(3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride
Description
(3R)-3-(Trifluoromethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrrolidine ring and the (3R) stereochemical configuration. The compound’s molecular formula is C₅H₉F₃N·HCl, with a molecular weight of 207.60 g/mol (calculated from and general stoichiometry). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for modulating pharmacokinetic properties . Its stereochemistry is critical, as the (3R) configuration can influence binding affinity to biological targets, such as enzymes or receptors .
The compound is synthesized via multi-step routes involving chiral resolution or asymmetric catalysis. For example, describes analogous compounds synthesized through selective hydroxyl protection, alkylation, and deprotection steps, followed by hydrochloride salt formation. Applications span drug discovery (e.g., enzyme inhibitors, receptor modulators) and agrochemical research due to its structural versatility .
Properties
IUPAC Name |
(3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIUSFJVYYGNP-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The synthesis of (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride is typically approached via two primary disconnections:
- Pyrrolidine Ring Construction : Building the pyrrolidine scaffold with pre-installed trifluoromethyl groups through cyclization or annulation reactions.
- Late-Stage Trifluoromethylation : Introducing the trifluoromethyl group onto a preformed pyrrolidine ring via cross-coupling or nucleophilic substitution.
A comparative analysis of these strategies reveals trade-offs between stereochemical fidelity and functional group tolerance (Table 1).
Table 1: Strategic Comparison of Synthetic Approaches
| Strategy | Yield Range | Stereoselectivity | Scalability | Key Reagents/Conditions |
|---|---|---|---|---|
| Ring-Closing Metathesis | 45–68% | Moderate (≥75% ee) | Challenging | Grubbs catalyst, DCM, 40°C |
| Evans’ Asymmetric Alkylation | 60–85% | High (≥95% ee) | Industrial | Chiral oxazolidinone, LDA |
| Palladium-Catalyzed Coupling | 50–72% | Variable | Moderate | Pd(PPh₃)₄, TMSCF₃, DMF |
Stereoselective Pyrrolidine Ring Synthesis
Evans’ Asymmetric Alkylation
The Evans method, widely cited in patent literature, employs a chiral auxiliary to control the stereochemistry at the 3-position. Starting with (S)-4-benzyl-2-oxazolidinone, alkylation with 3-bromo-1-trifluoromethylpropane proceeds via lithium diisopropylamide (LDA)-mediated deprotonation, achieving 85% yield and >95% enantiomeric excess (ee). Subsequent hydrogenolysis (H₂, Pd/C) removes the auxiliary, yielding the free amine, which is then protonated with HCl gas to form the hydrochloride salt.
Camphor Sultam-Mediated Cyclization
Patent US7230119B2 details a camphor sultam-directed cyclization for constructing the pyrrolidine core. The method involves:
- Imine Formation : Reaction of camphor sulfonic acid with thionyl chloride and ammonia to generate a chiral imine intermediate.
- Aldol Condensation : Stereoselective aldol reaction between the imine and a trifluoromethyl-containing aldehyde (e.g., 3-trifluoromethylpropanal) using lithium bis(trimethylsilyl)amide (LHMDS) as a base, yielding the pyrrolidine precursor in 67% yield.
- Hydrogenation and Salt Formation : Catalytic hydrogenation (10% Pd/C, 60 psi H₂) followed by HCl treatment isolates the hydrochloride salt with 89% purity.
Trifluoromethyl Group Introduction
Nucleophilic Trifluoromethylation
The Ruppert–Prakash reagent (TMSCF₃) enables direct trifluoromethylation of pyrrolidine-3-one under mild conditions (KF, DMF, 25°C). This method, adapted from difluoroproline syntheses, achieves 72% yield but requires subsequent stereochemical resolution via chiral column chromatography (Chiralpak IA, hexane/IPA).
Cross-Coupling Strategies
Palladium-catalyzed coupling of 3-bromopyrrolidine with methyl trifluoroborate (CF₃BF₃K) in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in DMF at 80°C provides the trifluoromethylated product in 58% yield. However, this method suffers from regioselectivity issues, producing a 3:1 ratio of 3- and 4-substituted isomers.
Hydrochloride Salt Formation
Acid-Base Titration
The free base (3R)-3-(trifluoromethyl)pyrrolidine is dissolved in anhydrous ether and treated with gaseous HCl until pH ≈ 2.0. Crystallization at −20°C yields the hydrochloride salt with 99.5% purity (by HPLC).
Solvent Screening
Comparative studies reveal that ethanol/ethyl acetate (1:3 v/v) provides optimal crystal morphology and stability, minimizing hygroscopicity (Table 2).
Table 2: Solvent Systems for Hydrochloride Crystallization
| Solvent Combination | Purity (%) | Crystal Stability | Hygroscopicity |
|---|---|---|---|
| Ethanol/EtOAc (1:3) | 99.5 | High | Low |
| MeOH/THF (1:1) | 98.2 | Moderate | Moderate |
| Acetone/H₂O (4:1) | 97.8 | Low | High |
Industrial-Scale Production
Continuous Flow Reactors
Patent US20040236118A1 highlights a continuous flow process for large-scale synthesis:
Waste Stream Management
Industrial protocols utilize solvent recovery (≥90% DMF, hexane) and aqueous neutralization of HCl byproducts with Ca(OH)₂, reducing environmental impact.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
®-3-Trifluoromethyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
The compound (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride has applications in pharmaceutical development, biochemical research, material science, analytical chemistry, and agrochemical applications .
Scientific Research Applications
Chemistry 3-(Trifluoromethyl)pyrrolidine hydrochloride serves as a building block in the synthesis of complex organic molecules. (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for diverse chemical transformations, including oxidation and substitution reactions, which are essential in developing new drugs.
Biology It is investigated for potential biological activities, including enzyme inhibition and receptor binding.
Medicine It is explored as a potential pharmaceutical intermediate for drug development.
Pharmaceutical Development This compound is a building block in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders .
Biochemical Research It is used in studies related to enzyme inhibition, helping researchers understand enzyme mechanisms and develop potential therapeutic agents .
Material Science The compound's unique properties make it valuable in creating advanced materials, particularly in the development of polymers with enhanced thermal stability .
Analytical Chemistry It acts as a reagent in analytical methods, aiding in the detection and quantification of other compounds in complex mixtures .
Agrochemical Applications The compound is explored for its potential in developing new agrochemicals, contributing to more effective pest control solutions .
Medicinal Chemistry Compounds with trifluoromethyl groups exhibit significant antimicrobial properties. Derivatives similar to (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride have shown activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. Pyrrolidine derivatives can modulate voltage-gated sodium and calcium channels, suggesting potential therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain. Certain derivatives have been investigated for their ability to inhibit HIV-1 replication, indicating that structural modifications including trifluoromethyl substitutions can enhance antiviral activity.
Mechanism of Action
The mechanism of action of ®-3-Trifluoromethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, synthesis, and applications:
Structural and Stereochemical Differences
- Substituent Effects : The trifluoromethyl group directly on the pyrrolidine ring (as in the target compound) provides strong electron-withdrawing effects, enhancing metabolic resistance compared to phenyl-substituted analogs (e.g., CAS 1248089-24-8) .
- Stereochemistry : The (3R) configuration in the target compound contrasts with (2R) in CAS 1391407-62-7, leading to distinct spatial orientations that affect interactions with chiral biological targets .
- Functional Groups : Sulfonyl-containing derivatives (e.g., III-f) exhibit higher polarity and hydrogen-bonding capacity compared to the parent compound, influencing solubility and target engagement .
Biological Activity
(3R)-3-(Trifluoromethyl)pyrrolidine;hydrochloride is a chiral pyrrolidine derivative characterized by the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
- Molecular Formula : C5H8ClF3N
- Molecular Weight : 193.57 g/mol
- Structural Features : The compound features a five-membered nitrogen-containing ring (pyrrolidine) with a trifluoromethyl group at the 3-position, influencing its chemical reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, impacting several biochemical pathways.
Target Interactions
- Enzymes : This compound may act as an inhibitor for certain metalloproteases, which are crucial in various physiological processes and disease states such as hypertension and cancer .
- Receptors : Studies suggest potential interactions with neurotransmitter receptors, particularly those involved in mood regulation, indicating possible anxiolytic or antidepressant effects .
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activity across various assays:
Case Studies
-
Antidepressant Activity :
A study evaluated the effects of this compound on serotonin receptors. Results indicated a significant increase in serotonin uptake inhibition compared to non-fluorinated analogs, suggesting enhanced antidepressant-like activity due to the trifluoromethyl substitution . -
Metalloprotease Inhibition :
Research highlighted the compound's role as a selective inhibitor of zinc-dependent metalloproteases. This inhibition was linked to therapeutic effects in conditions associated with excessive vasoconstriction, such as hypertension and myocardial ischemia .
Q & A
How can researchers optimize enantiomeric purity during the synthesis of (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride?
Methodological Answer:
Enantiomeric purity is critical for chiral compounds. Asymmetric synthesis using chiral catalysts (e.g., transition metal complexes) or enzymatic resolution can enhance stereoselectivity . For example, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) effectively separates enantiomers post-synthesis, achieving >99% enantiomeric excess (ee) . Additionally, kinetic resolution during cyclization steps using stereoselective reagents (e.g., L-proline derivatives) minimizes racemization .
What are the trade-offs between multi-step and one-pot synthesis routes for this compound?
Methodological Answer:
Multi-step synthesis allows precise control over intermediate purification, improving yield (e.g., 65–75% over 5 steps) but increases time and cost . One-pot methods reduce solvent use and steps but may compromise purity due to side reactions. For instance, tandem cyclization-alkylation in a single pot achieves 50–60% yield but requires rigorous optimization of reaction conditions (e.g., pH, temperature) to suppress byproducts like over-alkylated derivatives .
Which assays are most effective for preliminary biological activity screening of this compound?
Methodological Answer:
High-throughput screening (HTS) using fluorescence-based enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) identifies potential targets . Radioligand binding assays (e.g., for GPCRs) quantify affinity (IC₅₀ values), while cell viability assays (MTT or ATP-luminescence) assess cytotoxicity . Dose-response curves (0.1–100 µM) and triplicate replicates ensure reliability.
How can computational modeling predict biological targets for this compound?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger) evaluates binding poses to targets like enzymes or receptors. Pharmacophore modeling (e.g., Phase™) identifies critical interaction motifs (e.g., hydrogen bonds with the trifluoromethyl group) . MD simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories, highlighting residues like Asp113 in acetylcholinesterase as key interaction sites .
What analytical techniques validate the structural integrity of (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): Confirms stereochemistry (e.g., δ 3.8–4.2 ppm for pyrrolidine protons) and trifluoromethyl presence (δ -60 to -70 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ = 204.0698) ensures molecular formula accuracy .
- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives .
How does the hydrochloride salt form influence solubility and stability in biological assays?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, facilitating in vitro assays . Stability studies (HPLC monitoring) show the salt remains >95% intact at 4°C for 6 months. However, buffer pH adjustments (e.g., to 7.4) may precipitate the free base, requiring controlled dissolution protocols .
How should researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
- Replicate Experimental Conditions: Standardize assay parameters (e.g., cell lines, incubation time).
- Meta-analysis: Pool data from ≥3 independent studies using statistical tools (e.g., Prism®) to identify outliers .
- Orthogonal Assays: Validate conflicting results (e.g., SPR for binding affinity vs. functional cAMP assays) .
What role does the trifluoromethyl group play in modulating biological activity?
Methodological Answer:
The -CF₃ group enhances metabolic stability (reduces CYP450-mediated oxidation) and lipophilicity (logP increases by ~1.5 units), improving membrane permeability . In SAR studies, replacing -CF₃ with -CH₃ decreases IC₅₀ by 10-fold in kinase inhibition assays, highlighting its electronic and steric effects .
What advanced techniques separate (3R)-3-(trifluoromethyl)pyrrolidine hydrochloride from its enantiomer?
Methodological Answer:
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD-H) achieve baseline separation (Rs > 2.0) in HPLC . Supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases reduces solvent use and runtime by 40% . Preparative-scale resolution (>1 g) uses simulated moving bed (SMB) chromatography .
What safety precautions are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
